molecular formula C13H16N2O5S B2606393 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide CAS No. 2034613-17-5

2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide

Cat. No.: B2606393
CAS No.: 2034613-17-5
M. Wt: 312.34
InChI Key: FEFJJCUDEFDPML-UHFFFAOYSA-N
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Description

2-methoxy-5-{2-oxa-5-azabicyclo[221]heptane-5-sulfonyl}benzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core, which can be achieved through a series of cyclization reactions. The sulfonyl group is then introduced via sulfonation reactions, and the methoxybenzamide moiety is attached through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-5-azabicyclo[2.2.1]heptane hemioxalate
  • 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
  • {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol

Uniqueness

Compared to similar compounds, 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJJCUDEFDPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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